REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[NH2:2].[CH3:12][C:13](=O)[CH2:14][C:15](=O)[CH3:16]>C(O)(C)C>[CH3:12][C:13]1[CH:14]=[C:15]([CH3:16])[N:1]([C:3]2[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=2)[N:2]=1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
refluxed for 15 hours
|
Duration
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15 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1)C)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |